
4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxaldehyde is a heterocyclic compound that contains a thiazole ring fused with a hydroxyphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxaldehyde typically involves the reaction of cysteine with substituted benzonitriles. This method is notable for being metal- and catalyst-free, making it an environmentally friendly approach. The reaction yields range from 64% to 89%, and the structures of the synthesized compounds are confirmed using NMR spectral data analysis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the metal- and catalyst-free synthesis method mentioned above could be scaled up for industrial applications due to its simplicity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohol derivatives.
Aplicaciones Científicas De Investigación
4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxaldehyde has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxaldehyde involves its interaction with bacterial cell membranes, leading to disruption of fatty acid synthesis. This disruption inhibits bacterial growth and proliferation . The compound’s molecular targets include enzymes involved in fatty acid synthesis pathways, which are essential for bacterial survival .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: A five-membered heteroaromatic ring containing sulfur and nitrogen atoms.
Bisthiazole: Compounds containing two thiazole rings.
Pyrazole: A five-membered ring with two nitrogen atoms.
Uniqueness
4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxaldehyde is unique due to its specific substitution pattern, which imparts distinct biological activities not commonly observed in other thiazole derivatives. Its ability to disrupt fatty acid synthesis in bacteria sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C10H9NO2S |
|---|---|
Peso molecular |
207.25 g/mol |
Nombre IUPAC |
2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C10H9NO2S/c12-5-7-6-14-10(11-7)8-3-1-2-4-9(8)13/h1-5,7,13H,6H2 |
Clave InChI |
NINIAHXJBYQIFQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(N=C(S1)C2=CC=CC=C2O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-one](/img/structure/B13443639.png)
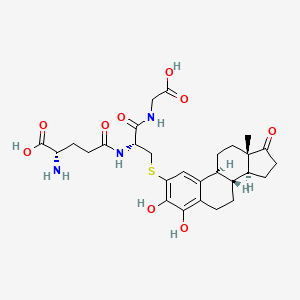
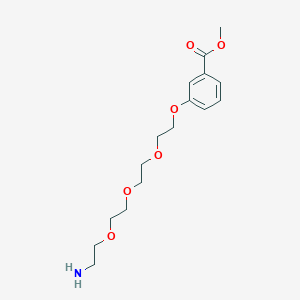

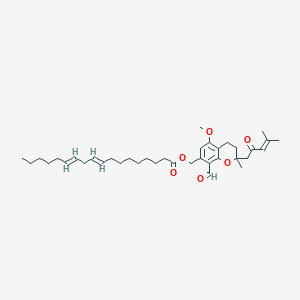
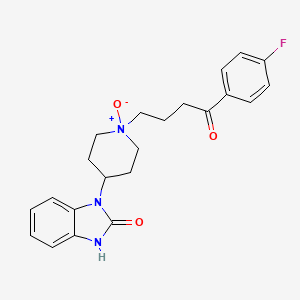
![(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13443692.png)
![4-[(R)-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde](/img/structure/B13443696.png)
![[9-[2-[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decoxycarbonyl]phenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;hydroxide](/img/structure/B13443697.png)
![alpha-[(Cyclobutyloxy)methyl]-4-methoxy-benzenemethanol](/img/structure/B13443699.png)

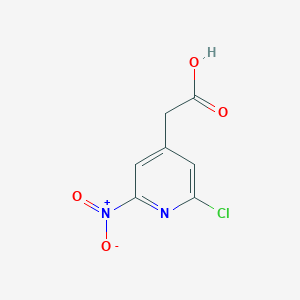
![Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-phenyl-](/img/structure/B13443719.png)
![[9-[10-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]decyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13443731.png)
